molecular formula C7H6ClN3 B2933954 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1551174-78-7

2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B2933954
M. Wt: 167.6
InChI Key: LFQBNDYAHLOJKZ-UHFFFAOYSA-N
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Description

“2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . It’s a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . Triazoles, including this compound, are known to exhibit versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .


Molecular Structure Analysis

Triazoles, including “2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine”, are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They contain two carbon and three nitrogen atoms in their five-membered aromatic azole chain .


Chemical Reactions Analysis

The compound is part of a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, which were synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Synthesis : A palladium-catalyzed method is used for synthesizing [1,2,4]triazolo[4,3-a]pyridines, showing a chemoselective reaction process and yielding various analogs with different substituents (Reichelt et al., 2010).
  • Metal-Free Synthesis Approach : The synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides is achieved through a metal-free oxidative N-N bond formation, offering a novel strategy for constructing these compounds (Zheng et al., 2014).

Biological Applications

  • Antifungal Activity : Some derivatives of 1,2,4-triazolo[4,3-a]pyridine exhibit antifungal properties. For example, the compound synthesized by Yang et al. showed weak antifungal activity, demonstrating its potential in biological applications (Yang et al., 2015).
  • Cardiovascular Agents : Certain 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems exhibit coronary vasodilating and antihypertensive activities, suggesting their potential as cardiovascular agents (Sato et al., 1980).

Crystal Structure and DFT Studies

  • Crystal Structure Analysis : The crystal structure of certain triazolopyridine compounds has been determined, providing insights into their molecular arrangement and potential applications in material science and pharmaceuticals (Mu et al., 2015).

properties

IUPAC Name

2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQBNDYAHLOJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

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